![molecular formula C22H21N3O5 B10877895 dimethyl 5-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}benzene-1,3-dicarboxylate](/img/structure/B10877895.png)
dimethyl 5-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}benzene-1,3-dicarboxylate
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Overview
Description
Dimethyl 5-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}benzene-1,3-dicarboxylate is a pyrazole-derived compound characterized by a benzene-1,3-dicarboxylate backbone conjugated to a 3-methyl-5-oxo-1-phenylpyrazolylidene moiety via an (E)-ethylamino linker. Its synthesis likely involves multi-step reactions, including cyclocondensation and esterification, as inferred from analogous pyrazole derivatives .
Preparation Methods
Synthetic Routes:: Several synthetic routes lead to the formation of dimethyl 5-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}benzene-1,3-dicarboxylate. One common approach involves the condensation of 1,3-dicarbonyl compounds (such as dimethyl malonate) with appropriate aldehydes or ketones. The reaction typically proceeds under acidic or basic conditions, resulting in the formation of the desired product.
Industrial Production:: While industrial-scale production methods may vary, the compound can be synthesized efficiently using established organic synthesis techniques. Optimization of reaction conditions, catalysts, and purification steps ensures high yields and purity.
Chemical Reactions Analysis
Dimethyl 5-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}benzene-1,3-dicarboxylate participates in various chemical reactions:
Oxidation/Reduction: It can undergo oxidation or reduction reactions, leading to modified derivatives.
Substitution: The compound’s carboxylate groups are susceptible to nucleophilic substitution reactions.
Common Reagents: Reagents like strong acids/bases, oxidizing agents, and reducing agents play a role.
Major Products: These reactions yield derivatives with altered functional groups or stereochemistry.
Scientific Research Applications
Pharmaceutical Applications
The compound exhibits promising biological activities that position it as a candidate for pharmaceutical development. Research indicates that compounds with similar structures often demonstrate:
- Anti-inflammatory properties : The presence of the pyrazole ring is associated with anti-inflammatory effects, making it a potential lead compound for developing new anti-inflammatory drugs.
- Antimicrobial activity : The compound may be effective against various pathogens, suggesting applications in treating infections or as a disinfectant in clinical settings.
- Anticancer potential : Preliminary studies indicate that the compound could inhibit cancer cell proliferation, warranting further investigation into its mechanisms of action and therapeutic efficacy.
Case Study: Anticancer Activity
A study focusing on related pyrazole derivatives demonstrated significant cytotoxic effects against several cancer cell lines. The findings suggest that the structural components of dimethyl 5-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}benzene-1,3-dicarboxylate could similarly exhibit potent anticancer activity through apoptosis induction and cell cycle arrest mechanisms .
Agrochemical Applications
Due to its antimicrobial properties, this compound may find applications in agriculture as an agrochemical. Its ability to inhibit plant pathogens could help in developing new fungicides or bactericides that are less harmful to the environment compared to traditional chemicals.
Case Study: Plant Disease Control
Research has shown that similar compounds can effectively control fungal diseases in crops. A formulation containing a pyrazole derivative was tested against common agricultural pathogens and exhibited significant protective effects on crop yield and health.
Synthetic Chemistry
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:
Step | Description |
---|---|
1 | Formation of the pyrazole ring through condensation reactions. |
2 | Alkylation of the pyrazole derivative with appropriate amines. |
3 | Esterification to introduce the dicarboxylate moiety. |
These methods require careful control of reaction conditions to ensure high yields and purity .
Structural Comparisons
This compound shares structural similarities with other biologically active compounds. A comparison is provided below:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Bendiocarb | Carbamate derivative | Used as an insecticide; neurotoxic effects on pests |
Beta-cyfluthrin | Cyano-substituted pyrethroid | Broad-spectrum insecticide affecting sodium channels |
Oxadiazine Derivatives | Heterocyclic compounds | Effective against phytopathogenic microorganisms |
This compound stands out due to its unique combination of functional groups, potentially offering distinct biological activities compared to these similar compounds .
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details fully.
Comparison with Similar Compounds
Structural Similarity
The compound’s structural analogs are distinguished by variations in core scaffolds, substituents, and linker groups. Key examples include:
Key Observations :
- The target compound exhibits higher polarity compared to thiophene-based analogs due to its benzene dicarboxylate esters.
- Hydrazine or cyano substituents in analogs (e.g., 11b compound) may enhance stability or target affinity but reduce solubility.
- Pyridine or pyran cores in analogs (e.g., ) introduce conformational flexibility, whereas the target’s benzene core favors rigidity.
Bioactivity and Computational Predictions
- Pyrazole derivatives (e.g., ’s 1,5-disubstituted pyrazole-3-amine) exhibit anti-inflammatory and kinase-inhibitory properties due to interactions with hydrophobic enzyme pockets .
- Similarity Metrics : Using Tanimoto coefficients (MACCS fingerprints), the target compound shares ~65–75% similarity with ’s thiophene derivative, indicating overlapping pharmacophores .
- QSAR Models : Analogous compounds with ester groups (e.g., ) show improved logP values (-1.2 to 2.5), suggesting the target compound may have moderate membrane permeability .
Biological Activity
Dimethyl 5-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}benzene-1,3-dicarboxylate (CAS Number: 884397-85-7) is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological effects of this compound, drawing from various studies to provide a comprehensive overview.
Molecular Formula: C22H21N3O5
Molecular Weight: 407.4192
SMILES Representation: COC(=O)c1cc(cc(c1)C(=O)OC)N/C(=C1/C(=NN(C1=O)c1ccccc1)C)/C
.
Synthesis and Characterization
The compound is synthesized through a reaction involving 1-phenyl-3-methyl-4-benzoyl-pyrazol-5-one and benzoyl hydrazide in refluxing ethanol. Characterization techniques such as NMR spectroscopy and X-ray diffraction have been employed to confirm the structure and purity of the synthesized compound. The X-ray analysis indicates a nonplanar structure stabilized by intermolecular hydrogen bonding .
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, it has shown potent activity against HL-60 human promyelocytic leukemia cells with an IC50 value of ≤5 μM, indicating high efficacy in inhibiting cell proliferation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrated activity against several Gram-positive bacteria and yeasts, suggesting potential applications in treating infections caused by these pathogens. The specific mechanisms of action are still under investigation but may involve interference with bacterial cell wall synthesis or function .
Case Study 1: Cytotoxicity Assessment
In a study assessing the cytotoxicity of various derivatives of pyrazolone compounds, this compound was among the most effective agents tested. The study utilized MTT assays to quantify cell viability post-treatment, revealing a dose-dependent response in HL-60 cells .
Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial activity of this compound compared to standard antibiotics. The results indicated that while it was less effective than some conventional treatments, it still exhibited notable activity against specific strains of bacteria, warranting further exploration into its potential as an alternative antimicrobial agent .
Comparative Biological Activity Table
Q & A
Basic Questions
Q. What are the standard synthetic routes for this compound, and how do reaction conditions influence yield?
The compound is typically synthesized via condensation reactions. For example, refluxing a pyrazole precursor (e.g., 3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole) with a substituted benzene derivative in ethanol for 2 hours yields the product after recrystallization from DMF-EtOH (1:1) . Solvent choice (e.g., ethanol vs. acetic acid) and temperature control are critical: ethanol minimizes side reactions, while DMF-EtOH enhances crystal purity. Yields range from 60–80%, depending on stoichiometric ratios and catalyst use (e.g., acid/base catalysts) .
Q. Which analytical techniques are essential for structural confirmation?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves the Z-configuration of the ethylidene group and confirms aromatic substitution patterns. High-resolution mass spectrometry (HRMS) validates the molecular formula (C₂₃H₂₁N₃O₆), while High Performance Liquid Chromatography (HPLC) assesses purity (>95% typically required for pharmacological studies) . Infrared (IR) spectroscopy identifies ester carbonyl (C=O) and pyrazole ring vibrations.
Q. What are common impurities encountered during synthesis, and how are they mitigated?
Impurities often arise from incomplete condensation (unreacted pyrazole precursors) or ester hydrolysis. Recrystallization in DMF-EtOH (1:1) effectively removes polar byproducts . Column chromatography (silica gel, ethyl acetate/hexane) is used for non-polar impurities. Purity thresholds for biological assays require HPLC validation to exclude isomers (e.g., E-configuration byproducts) .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways and predict regioselectivity?
Quantum chemical calculations (e.g., DFT) model transition states to predict regioselectivity in pyrazole-benzene coupling. ICReDD’s reaction path search methods integrate computational and experimental data to identify optimal conditions (e.g., solvent polarity, temperature) . Machine learning algorithms trained on similar pyrazole syntheses can predict yield improvements by analyzing variables like catalyst loading and reflux duration .
Q. How do researchers resolve contradictions in spectral data between synthetic batches?
Discrepancies in NMR shifts (e.g., aromatic proton splitting) may arise from solvent polarity or crystalline polymorphism. Multi-technique validation—combining X-ray crystallography for solid-state structure and variable-temperature NMR—clarifies dynamic effects . For kinetic studies, in situ FTIR monitors intermediate formation to identify side reactions .
Q. What role do solvent effects play in reaction kinetics and product stability?
Polar aprotic solvents (e.g., DMF) stabilize zwitterionic intermediates in condensation reactions, accelerating kinetics but risking ester hydrolysis. Ethanol, while slower, minimizes degradation. Solvent-free microwave-assisted synthesis has been explored for higher efficiency, reducing reaction times by 30–50% . Stability studies under varying pH and humidity guide storage protocols (e.g., desiccated, −20°C) .
Q. How can mechanistic studies (e.g., kinetic isotope effects) elucidate the reaction mechanism?
Deuterium labeling at the ethylidene amino group tracks proton transfer steps. Kinetic isotope effects (KIEs) >2 suggest rate-limiting protonation/deprotonation. Transient absorption spectroscopy identifies short-lived intermediates (e.g., enolates) . Comparative studies with fluorinated analogs (e.g., 4-fluorophenyl derivatives) reveal electronic effects on activation energy .
Q. What pharmacological screening strategies are recommended for this compound?
Prioritize in vitro assays targeting pyrazole-associated pathways (e.g., cyclooxygenase inhibition for anti-inflammatory activity). Dose-response curves (IC₅₀) in cell lines (e.g., RAW 264.7 macrophages) validate efficacy. Molecular docking against COX-2 or MAP kinase structures predicts binding modes, guided by the compound’s ester flexibility and aromatic π-stacking potential .
Q. Methodological Tables
Parameter | Optimal Condition | Impact on Yield/Purity | Reference |
---|---|---|---|
Solvent | Ethanol/DMF-EtOH (1:1) | Maximizes purity (85→95%) | |
Reaction Temperature | 80°C (reflux) | Balances kinetics and stability | |
Catalyst | p-Toluenesulfonic acid | Accelerates condensation | |
Purification | Recrystallization | Removes polar impurities |
Properties
Molecular Formula |
C22H21N3O5 |
---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
dimethyl 5-[1-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)ethylideneamino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C22H21N3O5/c1-13(19-14(2)24-25(20(19)26)18-8-6-5-7-9-18)23-17-11-15(21(27)29-3)10-16(12-17)22(28)30-4/h5-12,24H,1-4H3 |
InChI Key |
BMIHWRXZFCRSLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=NC3=CC(=CC(=C3)C(=O)OC)C(=O)OC)C |
Origin of Product |
United States |
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